2-Amino-3-hydroxyhexanoic acid

Vue d'ensemble

Description

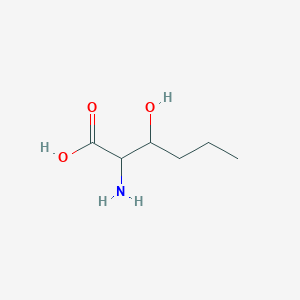

2-Amino-3-hydroxyhexanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and a hydroxyl group at the third carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This method uses L-proline as a temporary tether to direct both the stereochemistry and regiochemistry of the cycloaddition . Another method involves the enzymatic synthesis of chiral intermediates, such as the conversion of 2-keto-6-hydroxyhexanoic acid to (S)-6-hydroxynorleucine using beef liver glutamate dehydrogenase .

Industrial Production Methods

Industrial production of this compound may involve biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis systems, including whole-cell and isolated enzyme systems, are increasingly used to produce complex molecules in industrial fields .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-hydroxyhexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-amino-3-oxohexanoic acid.

Reduction: Formation of 2-amino-3-hydroxyhexane.

Substitution: Formation of 2-amino-3-chlorohexanoic acid or 2-amino-3-bromohexanoic acid.

Applications De Recherche Scientifique

2-Amino-3-hydroxyhexanoic acid has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Industry: Utilized in the production of high-value chemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 2-Amino-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, making it a valuable compound in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-hydroxyhexanoic acid

- 2-Amino-5-hydroxyhexanoic acid

- 2-Amino-6-hydroxyhexanoic acid

Comparison

2-Amino-3-hydroxyhexanoic acid is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct stereochemical properties. This positioning affects its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .

Activité Biologique

2-Amino-3-hydroxyhexanoic acid, also known as (2R,3S)-3-amino-2-hydroxyhexanoic acid, is a compound of increasing interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

- Chemical Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

- Structure : The compound features an amino group and a hydroxyl group on a hexanoic acid backbone, which contributes to its biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of cancer research and neuroprotection. Its structural characteristics allow it to interact with biological systems effectively.

1. Anticancer Activity

Research indicates that this compound can enhance the activity of certain peptides against cancer cells. For instance, studies involving conjugation with anti-cancer peptides have shown improved efficacy in inhibiting cancer cell proliferation:

These findings suggest that the incorporation of this compound or similar compounds can significantly modulate the structural and functional properties of therapeutic peptides.

The biological activity of this compound may be attributed to several mechanisms:

- Peptide Conjugation : Enhances the structural stability and bioactivity of therapeutic peptides.

- Cellular Uptake : Facilitates better absorption into cells, potentially increasing therapeutic efficacy.

- Modulation of Protein Interactions : Influences protein folding and interactions, which can affect cellular signaling pathways.

Case Study 1: Cancer Cell Inhibition

In a study by Connor et al. (2013), the conjugation of this compound with anticancer peptides demonstrated a marked increase in cytotoxicity against MiaPaCa pancreatic cancer cells. The results indicated that longer-chain hydroxy acids were more effective in enhancing peptide activity.

Case Study 2: Neuroprotection

Although direct studies on this compound are sparse, related compounds have shown neuroprotective effects in animal models. For instance, derivatives that influence neurotransmitter levels have been linked to improved outcomes in models of neurodegeneration.

Safety and Toxicology

Toxicological assessments indicate that at high doses (e.g., 1000 mg/kg), there can be significant adverse effects, including mortality and clinical signs such as tremors and abnormal gait in animal models . These findings underline the importance of dosage regulation when considering therapeutic applications.

Propriétés

IUPAC Name |

2-amino-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYPWROJNTIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967222 | |

| Record name | 3-Hydroxynorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52773-82-7 | |

| Record name | NSC206280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxynorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.